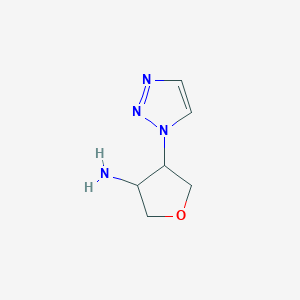

4-(1H-1,2,3-Triazol-1-yl)oxolan-3-amine

Description

4-(1H-1,2,3-Triazol-1-yl)oxolan-3-amine is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring fused with a 1,2,3-triazole moiety. This structural combination confers unique physicochemical properties, such as enhanced solubility and stability, while the triazole ring is associated with diverse pharmacological activities, including antimicrobial, anticancer, and antifungal effects . The compound’s synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) further underscores its relevance in medicinal chemistry .

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

4-(triazol-1-yl)oxolan-3-amine |

InChI |

InChI=1S/C6H10N4O/c7-5-3-11-4-6(5)10-2-1-8-9-10/h1-2,5-6H,3-4,7H2 |

InChI Key |

MXZGJMZVGJMDBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CO1)N2C=CN=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is catalyzed by copper(I) and involves the cycloaddition of an azide with an alkyne to form the triazole ring . The reaction conditions generally include the use of a copper(I) catalyst, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent such as water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 4-(1H-1,2,3-Triazol-1-yl)oxolan-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-Triazol-1-yl)oxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles, including those similar to 4-(1H-1,2,3-Triazol-1-yl)oxolan-3-amine, exhibit significant antifungal properties. A study highlighted the effectiveness of various triazole compounds against pathogens such as Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values demonstrating potent antifungal activity. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance antifungal efficacy .

Anticancer Properties

Compounds containing the triazole moiety have been investigated for their anticancer potential. They are believed to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that triazole derivatives can target thymidylate synthase, an enzyme crucial for DNA synthesis, leading to reduced cancer cell viability . The dual-action mechanism observed in some derivatives suggests a promising avenue for developing multifunctional anticancer agents.

Modulation of Metabolic Disorders

Substituted triazoles have been found to modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a significant role in metabolic syndrome management. This modulation can help mitigate conditions like obesity and insulin resistance, thereby reducing the risk of type 2 diabetes and cardiovascular diseases .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

Microwave-Assisted Synthesis

Microwave irradiation has been employed as an efficient method for synthesizing triazole derivatives. This approach allows for rapid reaction times and high yields without the need for catalysts .

One-Pot Reactions

Recent advancements include one-pot reactions that streamline the synthesis process by combining multiple steps into a single reaction vessel. This method not only simplifies the procedure but also enhances yield and purity of the final product .

Fluorescent Probes

Triazole derivatives are being explored as fluorescent probes in biochemical assays due to their unique photophysical properties. For instance, modifications to the triazole structure can yield compounds with desirable fluorescence characteristics suitable for imaging applications .

Polymer Chemistry

In polymer science, triazole-containing compounds are being integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Their ability to form cross-links within polymer chains can lead to improved performance in various applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Triazol-1-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

- Oxolane vs. Non-Oxolane Analogs: The oxolane ring in this compound significantly enhances aqueous solubility compared to non-oxolane analogs like 3-Amino-1,2,4-triazole. This property is critical for drug bioavailability .

- Substituent Effects : Alkyl linkers (e.g., oxolane-methyl or ethyl groups) modulate lipophilicity and pharmacokinetics. For example, the ethyl linker in 1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,4-triazol-3-amine enhances membrane penetration, favoring antimicrobial activity .

Biological Activity

4-(1H-1,2,3-Triazol-1-yl)oxolan-3-amine is a compound that belongs to the class of triazole derivatives. Triazoles have gained significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of azides with alkynes through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The compound has been characterized using various techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular structure and purity.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. A study highlighted that triazole compounds exhibit significant activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0156 to 2.0 μg/mL, indicating potent antifungal activity .

| Compound | Target Fungi | MIC (μg/mL) |

|---|---|---|

| This compound | Candida albicans | 0.25 |

| This compound | Aspergillus fumigatus | 0.5 |

Anticancer Activity

Research has shown that triazole derivatives can possess anticancer properties. For instance, a related study on triazole-coumarin conjugates demonstrated promising in vitro anticancer activities against multiple human cancer cell lines, including MCF-7 (breast), SW480 (colon), and A549 (lung) . The mechanism of action often involves cell cycle arrest and apoptosis induction.

Case Study: Compound 23

A specific compound from a series of synthesized triazole derivatives showed remarkable antiproliferative effects by inducing G2/M cell cycle arrest in cancer cells. Flow cytometry assays confirmed that this compound effectively triggered apoptosis pathways .

Structure-Activity Relationship (SAR)

The biological potency of triazole compounds can be significantly influenced by their structural modifications. Research indicates that substitutions at specific positions on the triazole ring can enhance or diminish biological activity. For example:

- The presence of electron-withdrawing groups at the C-4 position enhances antifungal activity.

- Modifications at the C-6 and C-7 positions of coumarin derivatives have been shown to improve anticancer efficacy .

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that the compound may cause skin irritation and eye damage under certain conditions . Further studies are needed to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.